N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide
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Overview
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide is a quinoline derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core, which is a nitrogen-containing bicyclic structure, and is known for its diverse biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-hydroxy-6-methylquinoline-3-carbaldehyde and aniline.
Reaction Steps:
Formation of Schiff Base: The aldehyde group of 2-hydroxy-6-methylquinoline-3-carbaldehyde reacts with aniline to form an imine (Schiff base).
Reduction: The Schiff base is then reduced using a reducing agent such as sodium cyanoborohydride to form the final product.
Industrial Production Methods: On an industrial scale, the reaction conditions are optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The quinoline core can undergo reduction to form various reduced derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the 2- and 4-positions of the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Sodium borohydride and hydrogenation catalysts are typically used.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives. Biology: It exhibits biological activities such as antimicrobial, antiviral, and anticancer properties. Medicine: Industry: Utilized in the production of dyes, catalysts, and materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism may involve binding to specific sites on these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or modulate receptor signaling.
Comparison with Similar Compounds
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)aniline
N-((2-chloro-6-methylquinolin-3-yl)methyl)aniline
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzenesulfonamide
Uniqueness: N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide is unique due to its specific substitution pattern and the presence of both hydroxyl and benzamide groups, which contribute to its distinct biological activities.
This compound represents a valuable addition to the quinoline family, with promising applications across various scientific and industrial fields. Further research and development may uncover additional uses and benefits.
Properties
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-17-12-13-22-19(14-17)15-20(23(27)25-22)16-26(21-10-6-3-7-11-21)24(28)18-8-4-2-5-9-18/h2-15H,16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUJGKHODWLWTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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